RAD16-I hydrochloride
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Overview
Description
RAD16-I hydrochloride: is a self-assembling peptide with a nanofibrous morphology. It provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . This peptide is extensively studied for its potential amyloid-like staining properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: RAD16-I hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid resin support, using protected amino acids. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a dry powder .
Chemical Reactions Analysis
Types of Reactions: RAD16-I hydrochloride primarily undergoes self-assembly reactions. It forms beta-sheet configurations that are stable through pH or temperature variations up to pH 11 and 90°C .
Common Reagents and Conditions: The self-assembly of this compound is induced by changes in environmental conditions, such as pH modification or the addition of salts .
Major Products Formed: The major product formed from the self-assembly of this compound is a three-dimensional network that mimics the extracellular matrix, with fibers in the range of 10–20 nm diameter and mesh sizes about 50–100 nm in diameter .
Scientific Research Applications
Chemistry: RAD16-I hydrochloride is used as a model to check potential amyloid-like staining properties of self-assembling peptide nanofibers .
Biology: It provides a suitable microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes . It is also used in neural tissue engineering for the proliferation, migration, and differentiation of neural stem cells .
Medicine: this compound is used in the development of bioengineered platforms for articular cartilage regeneration . It also has neuroprotective effects and promotes neurogenesis in brain ischemia-reperfusion injury .
Industry: The peptide is used in the production of hydrogels for various biomedical applications, including cell therapeutics, drug delivery, tissue engineering, and wound healing .
Mechanism of Action
RAD16-I hydrochloride exerts its effects through molecular self-assembly. The peptide adopts beta-sheet configurations that form a three-dimensional network mimicking the extracellular matrix . This network provides a suitable microenvironment for cell proliferation and differentiation. The peptide also activates the ERK1/2 and STAT3 pathways, promoting the proliferation, migration, and differentiation of neural stem cells .
Comparison with Similar Compounds
- RAD16-II
- RAD-IV
- EAK16
Comparison: RAD16-I hydrochloride is unique due to its well-studied ionic complementary properties and its ability to form stable beta-sheet configurations under various environmental conditions . Unlike other similar peptides, this compound provides an optimal microenvironment for the proliferation and differentiation of human mesenchymal stem cells into chondrocytes .
Properties
Molecular Formula |
C66H114ClN29O25 |
---|---|
Molecular Weight |
1749.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C66H113N29O25.ClH/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69;/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79);1H/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
InChI Key |
PVSONEUSMDGDLQ-ZVJONXDSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.Cl |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C.Cl |
Origin of Product |
United States |
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